4-(4-Methoxyanilino)-1,1-dioxothiolan-3-ol
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Overview
Description
4-Methoxyaniline, also known as p-Anisidine, is an organic compound with the formula CH3OC6H4NH2 . It is one of the three isomers of anisidine, which are methoxy-containing anilines .
Molecular Structure Analysis
The molecular formula of 4-Methoxyaniline is C7H9NO . It has an average mass of 123.152 Da and a monoisotopic mass of 123.068413 Da .Chemical Reactions Analysis
While specific chemical reactions involving “4-(4-Methoxyanilino)-1,1-dioxothiolan-3-ol” are not available, 4-Methoxyaniline can undergo various reactions. For instance, it can undergo aerobic oxidation in the presence of gold catalysts to form aromatic azo compounds .Physical and Chemical Properties Analysis
4-Methoxyaniline is a solid with a melting point of 56-59 °C and a boiling point of 240-243 °C . It has an autoignition temperature of 959 °F .Scientific Research Applications
Overview of Ferulic Acid and Related Compounds
4-(4-Methoxyanilino)-1,1-dioxothiolan-3-ol is closely related to compounds like ferulic acid (4-hydroxy-3-methoxycinnamic acid), which is prevalent in the plant world. It is important in cell wall architecture and has high antioxidant properties, leading to potential applications in food, health, and cosmetics. Analytical methodologies have been developed for the quantification of ferulic acid and its oligomers, highlighting the interest in extracting this high-value compound from waste materials in the agricultural industry (Barberousse et al., 2008).
Antioxidant Properties and Biological Activities
Ferulic acid, a compound structurally related to this compound, exhibits antioxidant properties linked to various biological activities. It may offer beneficial effects against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases. The structure, occurrence, and health benefits of ferulic acid and compounds bearing a feruloyl moiety have been extensively reviewed, indicating their significance in food research and potential health benefits (Silva & Batista, 2017).
Cardioprotective Effects of Flavonols
Research has shown that certain flavonols, which share structural similarities with this compound, can reduce injury after myocardial ischemia and reperfusion, suggesting their potential as small molecules for treating cardiovascular diseases. This research explores the structure-activity relationships of flavonols and their vasorelaxant and antioxidant activities (Qin et al., 2008).
Ecological Role and Bioactivity of Benzoxazinones
Benzoxazinones, similar to this compound, have garnered attention for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. Their potential application as leads for natural herbicide models and their importance in the ecological behavior of benzoxazinone-producing plants have been investigated. These compounds also show promise in pharmaceutical development due to their versatility and relative chemical simplicity (Macias et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
4-(4-methoxyanilino)-1,1-dioxothiolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-16-9-4-2-8(3-5-9)12-10-6-17(14,15)7-11(10)13/h2-5,10-13H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGUFHKCGRARPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CS(=O)(=O)CC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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